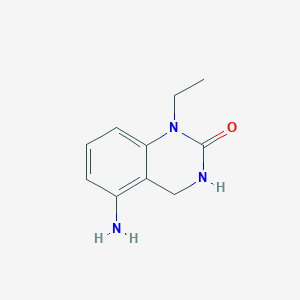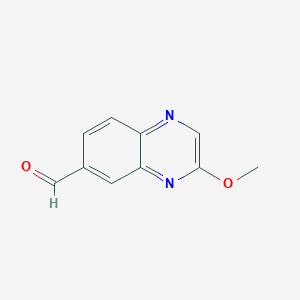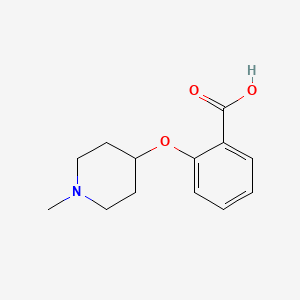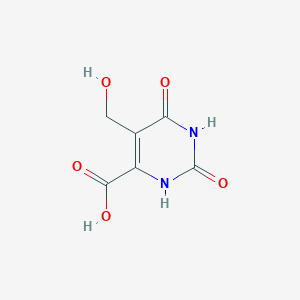![molecular formula C18H17N3O2 B13868714 [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenylmethoxyphenoxy group and a methanamine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Phenylmethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenylmethoxyphenol reacts with the pyrimidine core in the presence of a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylmethoxyphenoxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives or phenylmethoxyphenoxy derivatives.
Substitution: Formation of substituted phenylmethoxyphenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential as an antimicrobial, antiviral, or antitumor agent.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-fibrotic activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Benzyloxyphenoxy)pyrimidin-2-yl]methanamine: Similar structure with a benzyloxy group instead of a phenylmethoxy group.
2-Aminopyridopyrimidinones: Compounds with a pyridopyrimidine core and similar substituents.
Uniqueness
Structural Features: The presence of the phenylmethoxyphenoxy group and the methanamine group provides unique chemical properties and potential biological activities.
Biological Activities: The compound may exhibit distinct biological activities compared to similar compounds due to its unique structure.
Propiedades
Fórmula molecular |
C18H17N3O2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
[4-(4-phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C18H17N3O2/c19-12-17-20-11-10-18(21-17)23-16-8-6-15(7-9-16)22-13-14-4-2-1-3-5-14/h1-11H,12-13,19H2 |
Clave InChI |
BTMZHLBQUUHUEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)




![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)

![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)


![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
